![molecular formula C15H9N3O5S B5594792 5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5594792.png)
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Description
The compound “5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione” is a complex organic molecule . It is a derivative of furfural nitrophenyl . The molecular formula of this compound is C15H9N3O5S .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR . The exact structure is not provided in the search results, but it can be determined using these techniques.Scientific Research Applications
Antitubercular Agent Research
CHEMBL2070564 has potential applications in the development of new antitubercular agents. Compounds with the furan moiety have been identified as inhibitors of mycobacterial enzymes, which are crucial for the survival of Mycobacterium tuberculosis. This compound could be investigated for its efficacy in inhibiting enzymes like N-acetyl glutamate synthase or lysine-ɛ-aminotransferase, which are involved in the pathogen’s metabolism .
Synthesis of Schiff Bases
This compound serves as a precursor in the synthesis of Schiff bases, which are an important class of organic compounds with wide applications in medicinal chemistry. Schiff bases derived from CHEMBL2070564 can be incorporated into quinoxaline structures, which are known for their pharmacological activities .
Inhibition of BRAF V600E Mutant
CHEMBL2070564 has been reported to inhibit the BRAF V600E mutant by ELISA, which is significant because mutations in the BRAF gene are associated with various cancers. This suggests a potential role for this compound in cancer research, particularly in the development of targeted therapies .
Foldamer Research
The structural motif of CHEMBL2070564 can be utilized in foldamer research. Foldamers are sequence-specific oligomers that mimic the structural features of peptides or nucleic acids and can be designed to adopt specific three-dimensional structures. This compound could contribute to the development of new foldamers with potential applications in nanotechnology and biomaterials .
Development of Aromatic Cationic Molecules
CHEMBL2070564 may be used in the development of aromatic cationic molecules, which have shown promise as inhibitors of viruses such as bovine viral diarrhea virus (BVDV). This application could be extended to other viral pathogens, making it a valuable compound in antiviral research .
Synthesis of Furfural Derivatives
The compound can be used in the synthesis of furfural derivatives, which are important intermediates in organic synthesis. These derivatives have applications in the production of fragrances, pharmaceuticals, and agrochemicals .
Iron Acquisition Inhibitors in Mycobacteria
CHEMBL2070564 and its derivatives could be explored as inhibitors of iron acquisition in mycobacteria. Targeting iron acquisition pathways is a novel approach in the treatment of tuberculosis, as iron is essential for the growth and virulence of Mycobacterium tuberculosis .
Bioactive Cyclic β-Amino Acids
The compound’s structure suggests potential use in the synthesis of cyclic β-amino acids, which have shown various bioactivities, including anti-tumor and anti-influenza properties. This opens up avenues for research into new therapeutic agents .
properties
IUPAC Name |
5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5S/c19-13-11(14(20)17-15(24)16-13)7-10-5-6-12(23-10)8-1-3-9(4-2-8)18(21)22/h1-7H,(H2,16,17,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSNVMZEXQIKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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